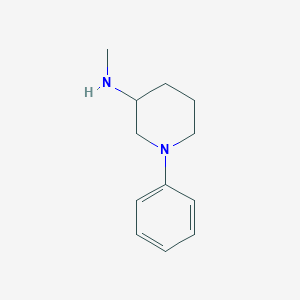

N-methyl-1-phenylpiperidin-3-amine

Descripción general

Descripción

N-methyl-1-phenylpiperidin-3-amine is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-phenylpiperidin-3-amine typically involves the reaction of N-methylpiperidine with phenylmagnesium bromide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:

Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.

Reaction with N-methylpiperidine: The Grignard reagent is then reacted with N-methylpiperidine to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-1-phenylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methyl-1-phenylpiperidin-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield N-methyl-1-phenylpiperidine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles in the presence of a suitable base.

Major Products

Oxidation: N-methyl-1-phenylpiperidin-3-one.

Reduction: N-methyl-1-phenylpiperidine.

Substitution: Depending on the nucleophile used, various substituted piperidines can be formed.

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-methyl-1-phenylpiperidin-3-amine is primarily recognized for its potential as a synthetic opioid. Its structure is related to the fentanyl family, which are potent analgesics used in pain management. The compound exhibits properties that may contribute to its analgesic effects:

- Analgesic Potency : Research indicates that derivatives of piperidine compounds, including this compound, can exhibit varying degrees of analgesic potency. For instance, modifications in the piperidine structure can enhance or reduce the analgesic effects, with some derivatives showing potency comparable to fentanyl .

- Opioid Receptor Interaction : This compound may interact with mu-opioid receptors, which are critical for mediating pain relief. Studies have shown that structural changes in similar compounds can significantly influence their affinity for these receptors .

Chemical Synthesis and Research

The synthesis of this compound is of interest in chemical research due to its potential as a precursor for more complex molecules:

- Synthetic Pathways : Various synthetic routes have been developed to create this compound, often involving the alkylation of piperidine derivatives. The synthesis methods are crucial for producing analogs with desired pharmacological properties .

- Research on Derivatives : Ongoing studies focus on modifying the N-methyl group or the phenyl ring to explore new derivatives that might offer improved efficacy or safety profiles compared to existing opioids .

Neuroscience Research

In neuroscience, this compound serves as a tool for studying pain mechanisms and opioid receptor pharmacology:

- Pain Mechanism Studies : Researchers utilize this compound to better understand how opioids affect pain pathways in the nervous system. Its ability to mimic natural opioids makes it valuable for experimental models assessing pain relief and addiction potential .

Regulatory Considerations

Due to its structural similarity to controlled substances, this compound is subject to regulatory scrutiny:

- Controlled Substance Classification : Authorities have classified several piperidine derivatives as controlled substances due to their potential for abuse and dependence. This classification impacts research availability and the legal framework surrounding its use in laboratories .

Case Studies and Findings

Several studies highlight the significance of this compound within pharmacological contexts:

Mecanismo De Acción

The mechanism of action of N-methyl-1-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

N-methyl-1-phenylpiperidine: Similar in structure but lacks the amine group at the 3-position.

1-phenylpiperidin-3-amine: Similar but lacks the N-methyl group.

N-methyl-1-phenylpiperidin-4-amine: Similar but has the amine group at the 4-position instead of the 3-position.

Uniqueness

N-methyl-1-phenylpiperidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and in research applications .

Actividad Biológica

N-methyl-1-phenylpiperidin-3-amine (also referred to as NMPPA) is a compound of significant interest in pharmacological research, particularly within the context of opioid derivatives and their biological activities. This article provides a detailed overview of the biological activity of NMPPA, including its pharmacodynamics, synthesis, and potential therapeutic applications.

NMPPA has a molecular formula of CHN and a molar mass of 206.29 g/mol. Its structure features a piperidine ring substituted with a methyl group and a phenyl group, which is critical for its biological interactions.

Opioid Receptor Affinity

NMPPA is part of the broader class of piperidine derivatives, many of which exhibit significant binding affinity for opioid receptors. Research indicates that compounds similar to NMPPA demonstrate high selectivity for the μ-opioid receptor, which is primarily responsible for their analgesic effects.

- Binding Affinity : In studies comparing various piperidine derivatives, NMPPA exhibited comparable or superior binding affinity to that of established opioids like morphine. For instance, the IC values for related compounds in receptor binding assays were found to be in the low nanomolar range, suggesting potent activity against μ-opioid receptors .

Analgesic Activity

The analgesic properties of NMPPA have been explored through various in vivo models. In rodent models, compounds structurally related to NMPPA have shown significant pain-relieving effects comparable to traditional opioids.

- Case Study : A study conducted on mice demonstrated that administration of NMPPA resulted in a marked reduction in pain response in the hot plate test, indicating its potential as an analgesic agent .

Synthesis and Derivatives

The synthesis of NMPPA typically involves the alkylation of 1-phenylpiperidin-3-amine. Various synthetic routes have been explored to enhance yield and purity.

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Alkylation with methyl iodide | 85% | High yield with minimal side products |

| Reductive amination | 75% | Effective but requires careful control of reaction conditions |

Enzyme Inhibition

Research has indicated that NMPPA and its derivatives may also exhibit inhibitory effects on certain enzymes relevant to neuropharmacology.

Propiedades

IUPAC Name |

N-methyl-1-phenylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-11-6-5-9-14(10-11)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPVWLVXLUKASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.